molecular formula C17H10O3 B6316461 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione CAS No. 654066-93-0

2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione

Cat. No.: B6316461
CAS No.: 654066-93-0
M. Wt: 262.26 g/mol
InChI Key: FKHGHMKGROOZRM-UHFFFAOYSA-N
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Description

2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a furan ring fused with a naphthoquinone system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione can be achieved through several methods. One efficient approach involves the visible-light-mediated [3+2] cycloaddition reaction. This method utilizes environmentally friendly conditions and delivers the desired compounds in good yields with excellent regioselectivity and functional group tolerance . Another approach involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and photochemistry can be applied to scale up the synthesis. The use of visible-light photocatalysis and green solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione involves its interaction with cellular components. The compound can interfere with electron transport in tumor cells, leading to the generation of reactive oxygen species and subsequent cell death. It also promotes the cleavage of caspase-3 and PARP, which are crucial for the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]naphtho[2,1-d]furan
  • Naphtho[2,3-b]furan-4,9-dione
  • Benzoylnaphthindolizinediones

Uniqueness

2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione stands out due to its unique furan-naphthoquinone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits potent cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells .

Properties

IUPAC Name

2-methylnaphtho[3,2-b][1]benzofuran-6,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c1-9-6-7-13-12(8-9)14-15(18)10-4-2-3-5-11(10)16(19)17(14)20-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHGHMKGROOZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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